molecular formula C8H16Cl2N2O B1435040 1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one dihydrochloride CAS No. 1807939-58-7

1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one dihydrochloride

Cat. No.: B1435040
CAS No.: 1807939-58-7
M. Wt: 227.13 g/mol
InChI Key: VDDDGEAUZBQQIV-QFHMQQKOSA-N
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Description

1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one dihydrochloride is a chemical compound with the molecular formula C8H14N2O.2ClH and a molecular weight of 227.13 g/mol . This compound is known for its unique structure, which includes a pyrrolo[3,4-c]pyrrol ring system. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one dihydrochloride typically involves the following steps :

    Synthetic Routes: The compound can be synthesized through a multi-step process starting from readily available starting materials

    Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yield and purity.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one dihydrochloride undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one dihydrochloride has a wide range of scientific research applications :

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one dihydrochloride can be compared with other similar compounds, such as :

    1-[(3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl]ethan-1-one hydrochloride:

    rac-1-[(3aR,6aS)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrol-1-one: Another related compound with distinct chemical and biological characteristics.

Properties

IUPAC Name

1-[(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]ethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.2ClH/c1-6(11)10-4-7-2-9-3-8(7)5-10;;/h7-9H,2-5H2,1H3;2*1H/t7-,8+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDDGEAUZBQQIV-QFHMQQKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2CNCC2C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1C[C@H]2CNC[C@H]2C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807939-58-7
Record name rac-1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one dihydrochloride
Reactant of Route 3
1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one dihydrochloride
Reactant of Route 4
1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one dihydrochloride
Reactant of Route 6
1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one dihydrochloride

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